molecular formula C4H3ClN2O2 B12345668 Pyrimidine-4,5-dione;hydrochloride

Pyrimidine-4,5-dione;hydrochloride

Cat. No.: B12345668
M. Wt: 146.53 g/mol
InChI Key: LQLQPZHJSYFQPX-UHFFFAOYSA-N
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Description

Pyrimidine-4,5-dione;hydrochloride is a heterocyclic organic compound that features a pyrimidine ring with two keto groups at the 4 and 5 positions, and a hydrochloride salt Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,5-dione;hydrochloride typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxidizing agent to introduce the keto groups at the 4 and 5 positions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,5-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidine ring with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional keto or hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Pyrimidine-4,5-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrimidine-4,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of viral replication by interfering with the viral DNA or RNA synthesis. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Pyrimidine-4,5-dione;hydrochloride can be compared with other pyrimidine derivatives such as:

    Pyrimidine-2,4-dione: Lacks the keto group at the 5 position.

    Pyrimidine-4,6-dione: Has a different substitution pattern on the pyrimidine ring.

    Pyrimidine-5,6-dione: Features keto groups at the 5 and 6 positions.

Uniqueness: The unique substitution pattern of this compound, with keto groups at the 4 and 5 positions, gives it distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective.

Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

pyrimidine-4,5-dione;hydrochloride

InChI

InChI=1S/C4H2N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2H;1H

InChI Key

LQLQPZHJSYFQPX-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1=O.Cl

Origin of Product

United States

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